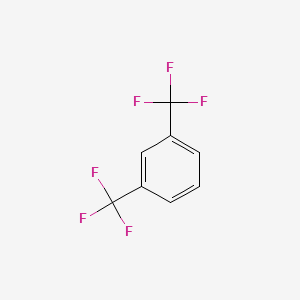
1,3-Bis(trifluoromethyl)benzene
Cat. No. B1330116
Key on ui cas rn:
402-31-3
M. Wt: 214.11 g/mol
InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863310B2
Procedure details


A mixture of 80 mL of THF and t-BuOK (7.0 g, 62.5 mmol) is added to a 250 mL four-neck flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube and a 100 mL dropping funnel with a gas outlet tube. Cool down to −70° C. and 2,6-bis(trifluoromethyl)benzene (8.0 mL, 10.7 g, 50.0 mmol) is added dropwise and keep agitating ˜−70° C. for 30 min. Add n-BuLi (0.10 mol, 2.87 M in hexanes 35.0 mL, 100.0 mmol) dropwise over 30 min with agitation at ˜−70° C. for 60 min. Paraformaldehyde (6.0 g, 0.20 mol) is added and keep agitating ˜70° C. for 30 min, then gradually warm to room temperature for 3 h. Pour mixture into conc HCl (10 mL) and ice water (300 mL), and stir for 1 h. Extract with hexanes (3×50 mL). Wash the combined organic layers with 50 mL of brine, dry over anhydrous Na2SO4, filter and concentrate. The crude product is vacuum distilled (72-76° C. at 4-5 mm Hg) to give the desired compound (5 g).




[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
C[C:2]([O-:5])(C)C.[K+].[F:7][C:8]([F:20])([F:19])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1.[Li]CCCC.C=O.Cl>C1COCC1>[F:7][C:8]([F:19])([F:20])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[C:10]=1[CH2:2][OH:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
keep agitating ˜−70° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to a 250 mL four-neck flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
keep agitating ˜70° C. for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gradually warm to room temperature for 3 h
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract with hexanes (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the combined organic layers with 50 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (72-76° C. at 4-5 mm Hg)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(CO)C(=CC=C1)C(F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

